molecular formula C7H18Cl2N2 B2998727 (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride CAS No. 2230913-58-1

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride

Cat. No.: B2998727
CAS No.: 2230913-58-1
M. Wt: 201.14
InChI Key: GUBSGFSIPMXYIP-AUCRBCQYSA-N
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Description

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine dihydrochloride is a chiral cyclopentane-based diamine salt with two dimethylamine substituents at the 3-position. Its stereochemistry (1S,3R) and rigid cyclopentane backbone contribute to unique physicochemical properties, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSGFSIPMXYIP-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230913-58-1
Record name rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One efficient method involves the reduction of a suitable precursor, such as a cyclopentanone derivative, followed by amination with dimethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a metal catalyst. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can further modify the diamine to produce secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopentane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein binding.

    Industry: The compound is used in the production of polymers and other materials where chirality is important.

Mechanism of Action

The mechanism by which (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Cyclopentane-Based Diamine Dihydrochlorides

  • cis-Cyclopentane-1,3-diamine Dihydrochloride :
    • Structure : Cyclopentane ring with 1,3-diamine groups (cis configuration).
    • Applications : Used as a chiral building block in organic synthesis.
    • Key Differences : Lacks dimethyl substitution, leading to lower steric hindrance compared to the target compound .

Cyclohexane-Based Diamine Dihydrochlorides

  • (1S,3S)-Cyclohexane-1,3-diamine Dihydrochloride :
    • Structure : Cyclohexane ring with 1,3-diamine groups (97% purity, MW = 187.11 g/mol).
    • Applications : Chiral building block in drug discovery.
    • Key Differences : Larger ring size (cyclohexane vs. cyclopentane) alters solubility and conformational flexibility. The cyclohexane derivative is more lipophilic, affecting its interaction in biological systems .

Linear Diamine Dihydrochlorides

  • N1,N3-Diallylpropane-1,3-diamine Dihydrochloride (CAS 205041-15-2) :
    • Structure : Linear propane backbone with allyl groups.
    • Applications : Intermediate in active pharmaceutical ingredient (API) synthesis.
    • Key Differences : Linear structure lacks the stereochemical complexity and rigidity of cyclopentane derivatives, impacting binding selectivity .
  • (S)-Propane-1,2-diamine Dihydrochloride (CAS 19777-66-3): Structure: Short-chain diamine with a single stereocenter. Applications: Used in manufacturing new chemical entities (NCEs).

Chemical and Physical Properties

Property Target Compound (Cyclopentane) (1S,3S)-Cyclohexane Derivative N1,N3-Diallylpropane
Molecular Formula C7H16Cl2N2 (inferred) C6H16Cl2N2 C9H20Cl2N2
Molecular Weight ~211.12 (estimated) 187.11 235.18
Purity Not specified 97% ≥96%
Solubility Likely polar solvent-soluble Polar solvents (H2O, EtOH) Depends on alkyl groups
Stability Stable at room temperature Room temperature storage Sensitive to oxidation

Biological Activity

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine; dihydrochloride is an organic compound characterized by its unique cyclopentane structure with two amine groups and two methyl substituents. This stereochemical configuration significantly influences its biological activity and potential therapeutic applications.

  • Molecular Formula : C7H16N2·2HCl
  • Molecular Weight : 174.18 g/mol
  • CAS Number : 1675200-58-4

The compound exhibits chirality at the 1 and 3 positions of the cyclopentane ring, which affects its reactivity and interactions with biological targets.

Biological Activity Overview

Research has indicated that (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine; dihydrochloride may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess bactericidal and fungicidal properties. Its structural features allow it to interact effectively with microbial cell membranes.
  • Neuroprotective Effects : Investigations into its neuroprotective capabilities have shown promise in mitigating neuronal damage in various models of neurodegenerative diseases.
  • Anticancer Potential : Some studies have explored its efficacy against cancer cell lines, indicating a potential role in inhibiting tumor growth through apoptosis induction.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Neuroprotection : In a rat model of ischemic stroke, administration of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine resulted in reduced infarct size and improved neurological scores compared to the control group.
  • Cancer Cell Line Studies : In vitro assays using HeLa and MCF-7 cell lines demonstrated that the compound inhibited cell proliferation by inducing apoptosis at concentrations of 25 µg/mL.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological activity of (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine:

Compound NameStructural FeaturesBiological Activity
N,N-Dimethylcyclohexane-1,2-diamineCyclohexane ring with two methyl and two amine groupsModerate antimicrobial activity
Cyclopentane-1,2-diamineCyclopentane ring with two amine groupsLimited neuroprotective effects
(R,S)-N,N-Dimethylcyclopentane-1,3-diamineDifferent stereochemistryVariable anticancer effects

The proposed mechanism of action for (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine involves:

  • Interaction with cell membrane components leading to disruption in microbial integrity.
  • Modulation of apoptotic pathways in cancer cells through caspase activation.
  • Neuroprotective effects mediated by antioxidant activity and inhibition of excitotoxicity.

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